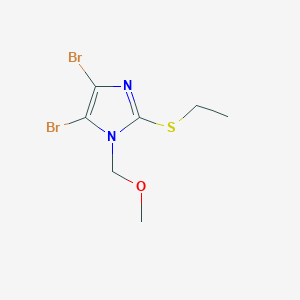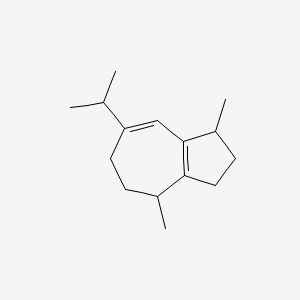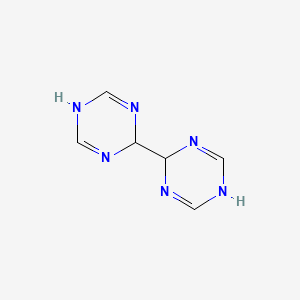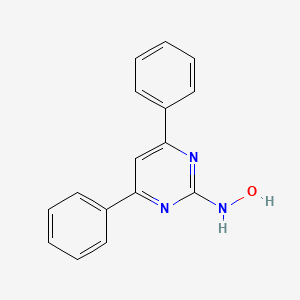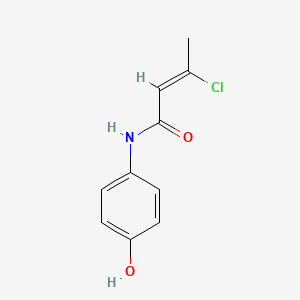
3-Chloro-4'-hydroxycrotonanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4’-hydroxycrotonanilide is an organic compound that belongs to the class of halogenated anilides It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a crotonanilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-hydroxycrotonanilide typically involves the reaction of 3-chloroaniline with crotonic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure high yield and purity. The reaction conditions may vary depending on the desired scale of production and the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4’-hydroxycrotonanilide involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize byproducts. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Industrial production methods are designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-hydroxycrotonanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted anilides with various functional groups.
Scientific Research Applications
3-Chloro-4’-hydroxycrotonanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-hydroxycrotonanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyacetanilide: Similar structure but with an acetamide group instead of a crotonanilide group.
3-Chloro-4-hydroxyphenylglycine: Contains a glycine moiety instead of a crotonanilide group.
3-Chloro-4-hydroxybenzoic acid: Features a carboxylic acid group instead of a crotonanilide group.
Uniqueness
3-Chloro-4’-hydroxycrotonanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
101030-71-1 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
(Z)-3-chloro-N-(4-hydroxyphenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(11)6-10(14)12-8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,12,14)/b7-6- |
InChI Key |
WZFJKTHDWJDCPG-SREVYHEPSA-N |
Isomeric SMILES |
C/C(=C/C(=O)NC1=CC=C(C=C1)O)/Cl |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
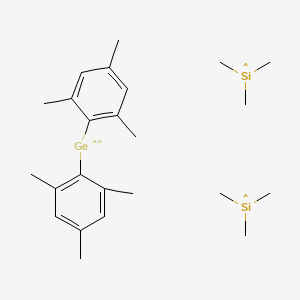
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
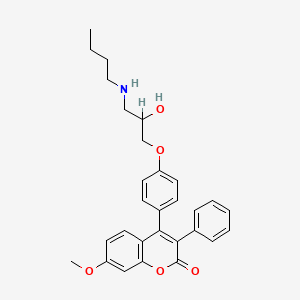
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)


